4-(4-Fluoro-2-methylphenyl)benzoic acid
Overview
Description
4-(4-Fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluoro-2-methylphenyl is coupled with a halobenzoic acid under the influence of a palladium catalyst .
Another method involves the direct fluorination of 4-methylphenylbenzoic acid using a fluorinating agent such as Selectfluor. This reaction typically requires a solvent like acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(4-Fluoro-2-methylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve disruption of bacterial cell walls or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the methyl group at the 2-position.
4-Methylbenzoic acid: Similar structure but lacks the fluoro group at the 4-position.
2-Fluoro-4-methylbenzoic acid: Similar structure with different substitution pattern
Uniqueness
4-(4-Fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both fluoro and methyl groups, which can influence its reactivity and properties. The combination of these substituents can enhance its stability, solubility, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKUKWYWDEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620375 | |
Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479079-38-4 | |
Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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